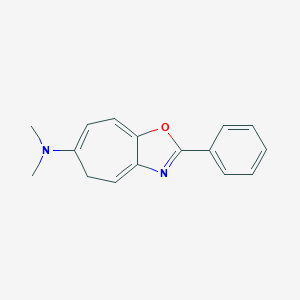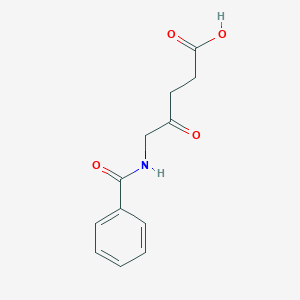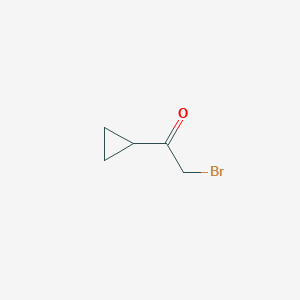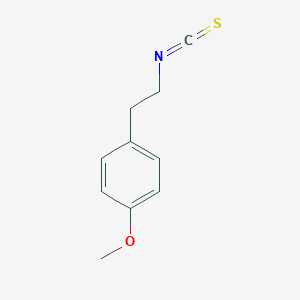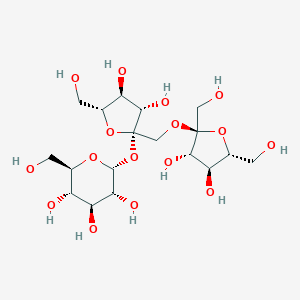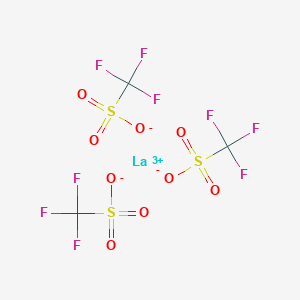
Lanthan(III)-trifluormethansulfonat
Übersicht
Beschreibung
Lanthanum(III) trifluoromethanesulfonate, also known as lanthanum triflate, is a chemical compound with the formula (CF3SO3)3La. It is a white to almost white powder or crystalline substance that is highly soluble in water and other polar solvents. This compound is widely recognized for its role as a water-tolerant Lewis acid, making it valuable in various chemical reactions and industrial applications .
Wissenschaftliche Forschungsanwendungen
Lanthanum(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum(III) trifluoromethanesulfonate is typically synthesized by reacting lanthanum oxide (La2O3) with trifluoromethanesulfonic acid (HOTf) in the presence of water. The reaction proceeds as follows:
La2O3+6HOTf+18H2O→2La(H2O)93+3H2O
The resulting hydrated lanthanum triflate can be dehydrated by heating between 180 and 200°C under reduced pressure to obtain the anhydrous form .
Industrial Production Methods: Industrial production of lanthanum(III) trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and drying techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum(III) trifluoromethanesulfonate undergoes various chemical reactions, primarily acting as a catalyst. Some of the key reactions include:
Aldol Reactions: It catalyzes the aldol reaction of silyl enol ethers with aldehydes.
Friedel-Crafts Reactions: It is used in Friedel-Crafts acylations and alkylations, providing an alternative to traditional catalysts like aluminum chloride.
Amidation Reactions: It catalyzes the direct amidation of esters with amides to yield amides under mild conditions.
Common Reagents and Conditions: Common reagents used in reactions with lanthanum(III) trifluoromethanesulfonate include silyl enol ethers, aldehydes, esters, and amides. The reactions are typically carried out under mild conditions, often in aqueous or mixed solvent systems .
Major Products: The major products formed from these reactions include aldol adducts, acylated or alkylated aromatic compounds, and amides .
Wirkmechanismus
Lanthanum(III) trifluoromethanesulfonate exerts its effects primarily through its function as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. The compound’s water tolerance allows it to operate in aqueous environments, making it versatile for a wide range of reactions .
Molecular Targets and Pathways: The molecular targets of lanthanum(III) trifluoromethanesulfonate include carbonyl compounds, amines, and other nucleophilic species. It activates these substrates by coordinating with their electron pairs, thereby lowering the activation energy for the reaction .
Vergleich Mit ähnlichen Verbindungen
- Scandium(III) triflate
- Ytterbium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
Lanthanum(III) trifluoromethanesulfonate stands out for its efficiency and versatility in catalyzing a wide range of reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
52093-26-2 |
|---|---|
Molekularformel |
CHF3LaO3S |
Molekulargewicht |
288.98 g/mol |
IUPAC-Name |
lanthanum;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI-Schlüssel |
NAPHXISIYHAKAH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3] |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.[La] |
Piktogramme |
Corrosive; Irritant |
Synonyme |
1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
